molecular formula C13H18FN3O3S B4855560 N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

Cat. No.: B4855560
M. Wt: 315.37 g/mol
InChI Key: HPPJKINNNQKQQE-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a methanesulfonylpiperazine moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with methanesulfonyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with the piperazine intermediate.

    Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, while the piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group and methanesulfonylpiperazine moiety contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE: Similar structure but with a methyl group instead of a methanesulfonyl group.

    N-(4-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-(4-FLUOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE is unique due to the presence of both the fluorophenyl and methanesulfonylpiperazine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3S/c1-21(19,20)17-8-6-16(7-9-17)10-13(18)15-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJKINNNQKQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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